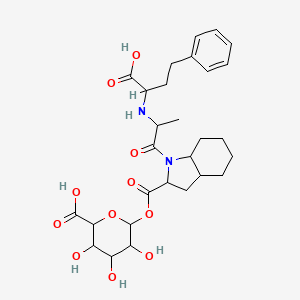

Trandolaprilat Acyl--D-glucuronide

Description

Contextualization within Angiotensin-Converting Enzyme (ACE) Inhibitor Metabolism

Trandolapril (B549266) itself is a prodrug, meaning it is inactive until it is chemically transformed within the body. wikipedia.org The primary metabolic process for trandolapril occurs in the liver, where it undergoes deesterification to form its biologically active diacid metabolite, trandolaprilat (B1681354). drugs.comnih.gov Trandolaprilat is approximately eight times more potent as an ACE inhibitor than its parent compound, trandolapril. drugs.comnih.gov

The metabolism of trandolapril doesn't stop with the formation of trandolaprilat. Further biotransformation occurs, leading to the creation of at least seven other metabolites. drugs.comnih.gov Among these are glucuronide-conjugated derivatives of both trandolapril and trandolaprilat. drugbank.comnih.gov The focus of this article, Trandolaprilat Acyl-β-D-glucuronide, is one such metabolite formed through the process of glucuronidation.

Significance of Glucuronide Conjugates in Drug Disposition Research

Glucuronidation is a major Phase II metabolic pathway for a wide array of substances, including many drugs. nih.govnih.gov This process involves the attachment of a glucuronic acid moiety to a drug or its metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting glucuronide conjugates are generally more water-soluble and are more readily excreted from the body, typically via urine or bile. nih.govnih.gov

Acyl glucuronides, the specific class to which Trandolaprilat Acyl-β-D-glucuronide belongs, are metabolites of compounds containing carboxylic acid groups. nih.gov They are of particular interest in drug metabolism research due to their unique chemical properties. nih.govnih.gov Unlike many other conjugates, acyl glucuronides can be chemically reactive and are capable of undergoing intramolecular rearrangement and covalently binding to macromolecules such as proteins. nih.govnih.govnih.gov This reactivity has prompted extensive research into their potential implications for drug safety and efficacy. nih.govnih.gov The disposition of acyl glucuronides within the body is influenced not only by their formation and hydrolysis but also by the activity of membrane transporters that mediate their movement across cellular barriers. nih.gov

Overview of Research Scope for Trandolaprilat Acyl-D-glucuronide

The existing information confirms its structure and role as a metabolite. Further investigation would be required to fully delineate its specific pharmacokinetic profile, including its rates of formation and elimination, and its potential for interaction with biological macromolecules compared to other acyl glucuronides.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C30H42N2O11 |

| Molecular Weight | 606.66 g/mol |

| CAS Number | 1260617-50-2 |

Data sourced from available chemical supplier information. sussex-research.comiris-biotech.de

Metabolic Pathway of Trandolapril

| Precursor | Metabolite |

| Trandolapril | Trandolaprilat |

| Trandolaprilat | Trandolaprilat Acyl-β-D-glucuronide |

| Trandolapril | Other deesterification and glucuronide products |

This table illustrates the sequential metabolism of trandolapril. drugbank.comdrugs.comnih.gov

Properties

Molecular Formula |

C28H38N2O11 |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38) |

InChI Key |

ZEDQQJMZPSYJNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Formation and Metabolic Pathways

Biotransformation of Trandolapril (B549266) to Trandolaprilat (B1681354)

Trandolapril is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to produce the active therapeutic agent. nih.govnih.govnih.gov This active metabolite is known as trandolaprilat. nih.govnih.govnih.gov The conversion of trandolapril to trandolaprilat is a critical step for its pharmacological activity, with trandolaprilat being approximately eight times more potent as an ACE inhibitor than its parent compound. drugbank.comdrugs.comfda.gov

The activation of many ester-containing prodrugs, including trandolapril, occurs through enzymatic hydrolysis. mdpi.com This process involves the cleavage of an ester bond, which in the case of trandolapril, converts the ethyl ester prodrug into its active diacid form, trandolaprilat. nih.govdrugbank.com This bioactivation primarily takes place in the liver. nih.govnih.govdrugbank.comdrugs.comfda.gov

The primary enzymes responsible for the hydrolysis of trandolapril are carboxylesterases (CES). nih.govcapes.gov.br Specifically, human carboxylesterase 1 (CES1) is the major enzyme involved in this metabolic conversion. nih.govcapes.gov.brnih.gov CES1 is highly expressed in the liver, which aligns with the liver being the primary site of trandolapril activation. nih.govcapes.gov.brnih.gov In contrast, carboxylesterase 2 (CES2), which is predominantly found in the intestine, shows little to no catalytic activity towards trandolapril. nih.govcapes.gov.br This selectivity indicates that trandolapril is a specific substrate for CES1. nih.govcapes.gov.br

In vitro studies using human liver microsomes (HLM), which are rich in CES1, have demonstrated the rapid hydrolysis of trandolapril to trandolaprilat. nih.govcapes.gov.br Conversely, incubations with human intestinal microsomes (HIM), where CES2 is the dominant isoform, did not result in detectable hydrolysis of trandolapril. nih.govcapes.gov.br

The substrate specificity of carboxylesterases is determined by the structural characteristics of the substrate molecule. CES1 generally prefers substrates with a large, bulky acyl group and a small alcohol group. nih.govmdpi.com Conversely, CES2 favors substrates with a small acyl group and a large alcohol group. nih.govmdpi.com This structural preference explains the selective hydrolysis of trandolapril by CES1. The molecular structure of trandolapril fits the substrate requirements for CES1, leading to its efficient conversion to trandolaprilat. nih.govcapes.gov.br

Glucuronidation of Trandolaprilat

Following its formation, the active metabolite trandolaprilat can undergo a phase II metabolic reaction known as glucuronidation. This process results in the formation of Trandolaprilat Acyl-β-D-glucuronide. nih.govdrugbank.comsussex-research.com Glucuronidation is a major pathway for the metabolism of many drugs, converting them into more water-soluble compounds that are more easily excreted from the body. wikipedia.org

The enzymes responsible for glucuronidation belong to the UDP-glucuronosyltransferase (UGT) superfamily. wikipedia.orgnih.gov These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov The human UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B subfamilies being the most important for drug metabolism. nih.govebmconsult.com

While the specific UGT isoforms responsible for the glucuronidation of trandolaprilat have not been definitively identified in the provided search results, it is known that various UGT isoforms are involved in the metabolism of drugs. nih.gov The formation of acyl glucuronides, such as Trandolaprilat Acyl-β-D-glucuronide, is a known metabolic pathway for drugs containing carboxylic acid functional groups. youtube.com

Hepatic Expression: The liver is the primary site for the metabolism of most drugs, and it expresses a wide array of UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, and UGT2B15. nih.govnih.govfrontiersin.org Hepatocyte nuclear factor 4-alpha (HNF4α) is a key transcription factor that governs the hepatic expression of UGT1A9. nih.gov

Intestinal Expression: The gastrointestinal tract, particularly the small intestine, has a significant capacity for glucuronidation, contributing to the first-pass metabolism of orally administered drugs. nih.govnih.govnih.govoup.com UGT isoforms expressed in the intestine include members of the UGT1A subfamily, such as UGT1A1, UGT1A7, UGT1A8, and UGT1A10, as well as UGT2B7. nih.govfrontiersin.orgresearchgate.net

Renal Expression: The kidneys also contribute to drug metabolism through glucuronidation. nih.gov The major UGT isoforms expressed in the kidney are UGT1A9 and UGT2B7, with lower levels of UGT1A6 also present. youtube.comnih.gov These enzymes are primarily localized in the proximal convoluted tubules of the kidney. nih.gov

The formation of Trandolaprilat Acyl-β-D-glucuronide likely occurs in tissues where both trandolaprilat is present and the relevant UGT enzymes are expressed, with the liver being a probable primary site.

Data Tables

Table 1: Kinetic Parameters of Trandolapril Hydrolysis by Wild-Type CES1

| Parameter | Value |

|---|---|

| Vmax | 103.6 ± 2.2 nmole/min/mg protein |

| Km | 639.9 ± 32.9 µM |

Data from in vitro studies with transfected Flp-In-293 cells stably expressing wild-type CES1. nih.govcapes.gov.br

Table 2: Major UGT Isoforms in Different Tissues

| Tissue | Major UGT Isoforms |

|---|---|

| Liver | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15 nih.gov |

| Intestine | UGT1A1, UGT1A7, UGT1A8, UGT1A10, UGT2B7 nih.govfrontiersin.orgresearchgate.net |

| Kidney | UGT1A9, UGT2B7, UGT1A6 youtube.comnih.gov |

Mechanism of 1-O-acyl-β-D-glucuronide Formation

The formation of a 1-O-acyl-β-D-glucuronide involves a nucleophilic attack by the carboxylate anion of the substrate (trandolaprilat) on the C1 position of the glucuronic acid moiety of UDPGA. This results in the formation of an ester linkage and the release of UDP. The resulting Trandolaprilat Acyl-β-D-glucuronide is a β-anomer. It's important to note that acyl glucuronides can undergo intramolecular rearrangement, or acyl migration, to form β-isomers. nih.gov

Influence of Substrate Structural Features on Glucuronidation Efficiency

The efficiency of glucuronidation is influenced by the structural features of the substrate. The presence of a carboxylic acid group is a primary requirement for the formation of an acyl glucuronide. The steric and electronic properties of the molecule surrounding the carboxylic acid can also affect the rate of the reaction. For instance, the reactivity of an acyl glucuronide can be influenced by small changes in the chemical structure of the parent drug. xenotech.com While detailed structure-activity relationship studies for trandolaprilat glucuronidation are not available, the general principles of enzyme-substrate recognition apply.

Disposition Pathways of Acyl Glucuronides

Once formed, Trandolaprilat Acyl-β-D-glucuronide, being more water-soluble than its parent compound, is primed for elimination from the body. nih.gov This process is mediated by transport proteins that facilitate its movement across cellular membranes.

Biliary and Urinary Excretion of Glucuronides

Glucuronide conjugates are typically eliminated from the body via biliary and urinary excretion. nih.govnih.gov While it has been proposed that trandolaprilat is primarily excreted in bile, studies have shown that the hepatobiliary excretion system via the canalicular multispecific organic anion transporter (cMOAT or MRP2) may not significantly contribute to the excretion of trandolaprilat itself. nih.gov However, its glucuronide metabolite, being a hydrophilic conjugate, would likely be a substrate for biliary and renal transporters. nih.govnih.gov In cholestatic conditions, glucuronidation has been shown to be a crucial pathway for the detoxification and urinary elimination of bile acids. nih.gov

Role of Efflux and Uptake Transporters in Glucuronide Distribution

The distribution and excretion of glucuronide conjugates are critically dependent on the action of uptake and efflux transporters. nih.govnih.gov These transporters are located in key organs such as the liver, kidneys, and intestines. bioivt.commdpi.com

Key Transporters in Glucuronide Disposition:

| Transporter Family | Transporter Name(s) | Location | Function |

| Efflux Transporters (ABC Transporters) | MRP2 (ABCC2), BCRP (ABCG2), MRP3 (ABCC3), MRP4 (ABCC4) | Apical membrane of hepatocytes (bile canaliculi), renal proximal tubules, and intestinal epithelia; Basolateral membrane of hepatocytes and enterocytes. | Mediate the expulsion of glucuronides into bile, urine, and the intestinal lumen. nih.govhelsinki.fi |

| Uptake Transporters (SLC Transporters) | OATs (Organic Anion Transporters), OATPs (Organic Anion-Transporting Polypeptides) | Basolateral membrane of hepatocytes and renal proximal tubule cells. | Mediate the uptake of glucuronides from the blood into the liver and kidneys for subsequent elimination. nih.govnih.gov |

The interplay between these transporters is crucial for the efficient clearance of glucuronide metabolites. For instance, MRP3 and MRP4 on the basolateral membrane of hepatocytes can efflux glucuronides back into the sinusoidal blood, from where they can be taken up by renal transporters for urinary excretion. nih.gov Conversely, transporters like MRP2 and BCRP on the apical membrane facilitate direct excretion into the bile. helsinki.fi

Enterohepatic Recirculation Mechanisms Involving Glucuronides

Enterohepatic recirculation is a physiological process where compounds, particularly drug metabolites, are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation to return to the liver. This recycling process can significantly prolong the presence and activity of a drug in the body.

The general mechanism for the enterohepatic recirculation of glucuronide metabolites involves several key steps:

Biliary Excretion: The glucuronide conjugate, being more polar than the parent drug, is actively transported from the hepatocytes into the bile.

Intestinal Hydrolysis: Upon release into the small intestine, the glucuronide can be hydrolyzed by β-glucuronidase enzymes, which are present in the gut microbiota. nih.gov This enzymatic action cleaves the glucuronic acid moiety, regenerating the parent aglycone (in this case, trandolaprilat).

Reabsorption: The now less polar aglycone can be reabsorbed from the intestine back into the bloodstream, typically via the portal vein, and returned to the liver.

This cycle can be repeated multiple times, effectively extending the half-life of the drug.

In the context of Trandolaprilat Acyl-β-D-glucuronide, the potential for enterohepatic recirculation exists. However, direct evidence specifically detailing this process for this particular metabolite is limited. A significant finding from a study investigating the biliary excretion of trandolaprilat was that it is not significantly excreted into the bile via the canalicular multispecific organic anion transporter (cMOAT), also known as MRP2. nih.gov This transporter is a major pathway for the biliary excretion of many glucuronide conjugates. This finding suggests that the classic and most prominent pathway for initiating enterohepatic recirculation may be limited for trandolaprilat and its glucuronide.

While about 66% of an administered dose of trandolapril and its metabolites are recovered in the feces, the extent of biliary excretion of the absorbed dose has not been definitively determined. wikipedia.orgresearchgate.net The presence of metabolites in the feces could be a result of unabsorbed drug or biliary excretion. Without specific studies confirming the biliary excretion of Trandolaprilat Acyl-β-D-glucuronide and its subsequent hydrolysis and reabsorption, the extent to which it undergoes enterohepatic recirculation remains an area for further investigation.

Chemical Reactivity and Stability of Acyl Glucuronides

Degradation Pathways of Acyl Glucuronides

The degradation of acyl glucuronides proceeds through two primary, competing pathways: hydrolytic decomposition and intramolecular acyl migration.

Acyl glucuronides can be hydrolyzed, breaking the ester bond to release the original drug (the aglycone) and glucuronic acid. This reaction can be catalyzed by enzymes, such as β-glucuronidases, or can occur non-enzymatically, influenced by pH. The specific rate of hydrolysis for Trandolaprilat (B1681354) Acyl-β-D-glucuronide has not been reported.

A key feature of acyl glucuronide instability is the intramolecular migration of the acyl group from its initial 1-O-β position to other hydroxyl groups on the glucuronic acid ring. This process, which occurs under physiological conditions, leads to the formation of a mixture of positional isomers: the 2-O, 3-O, and 4-O-acyl glucuronides. This rearrangement is significant because the resulting isomers are generally more stable than the parent 1-O-β-acyl glucuronide and are not substrates for β-glucuronidase, potentially altering their biological fate. The extent and rate of acyl migration for Trandolaprilat Acyl-β-D-glucuronide remain to be determined.

The stability of an acyl glucuronide, often expressed as its degradation half-life, is influenced by the chemical structure of the drug molecule attached to the glucuronic acid. Both electronic and steric factors of the acyl group play a role. Generally, electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability. Conversely, bulky groups near the ester linkage can sterically hinder this attack, leading to a more stable conjugate. The specific impact of the trandolaprilat structure on the half-life of its acyl glucuronide conjugate is currently unknown.

Covalent Adduct Formation with Biological Macromolecules (In Vitro Studies)

The electrophilic nature of acyl glucuronides allows them to react with nucleophilic sites on biological macromolecules, forming covalent adducts. This process is a potential mechanism for drug-induced hypersensitivity reactions.

In vitro studies with various acyl glucuronides have demonstrated their ability to form covalent bonds with proteins, such as serum albumin and the UDP-glucuronosyltransferase (UGT) enzymes that catalyze their formation. The nucleophilic amino acid residues on these proteins, such as lysine, cysteine, and histidine, can attack the electrophilic carbonyl carbon of the acyl glucuronide. No published studies have specifically investigated the formation of covalent adducts between Trandolaprilat Acyl-β-D-glucuronide and proteins.

Acyl glucuronides can also react with small endogenous nucleophiles like glutathione (B108866) (GSH), a key antioxidant in the body. The formation of glutathione adducts is another indicator of the reactivity of an acyl glucuronide. There is no available data on the in vitro interaction of Trandolaprilat Acyl-β-D-glucuronide with glutathione.

Methodological Approaches for Assessing Acyl Glucuronide Reactivity and Stability

The assessment of the reactivity and stability of acyl glucuronides (AGs) is a critical step in drug development due to the potential for these metabolites to be involved in adverse drug reactions. researchgate.net A variety of methodological approaches have been developed to characterize the tendency of AGs to undergo hydrolysis and intramolecular acyl migration, which are key indicators of their chemical reactivity. nih.gov These methods are crucial for understanding the potential risks associated with carboxylic acid-containing drugs, such as trandolapril (B549266), which is metabolized to its active form, trandolaprilat, and subsequently can form Trandolaprilat Acyl-β-D-glucuronide. sussex-research.com

The inherent instability of AGs at physiological pH necessitates careful sample handling and analytical strategies to obtain reliable data. nih.govnih.gov Methodologies range from in vitro incubation studies in various biological matrices to sophisticated analytical techniques that can distinguish between the parent AG and its isomeric rearrangement products.

In Vitro Incubation Assays

A fundamental approach to evaluating AG stability is through in vitro incubation studies. These assays typically involve incubating the AG in a buffered solution at physiological pH (e.g., 7.4) and temperature (37°C) and monitoring its degradation over time. nih.govwur.nl

Stability in Buffer and Biological Matrices:

Phosphate (B84403) Buffer (pH 7.4): The stability of an AG is often first assessed in a simple phosphate buffer. This provides a baseline measure of the compound's intrinsic chemical stability in an aqueous environment, primarily through hydrolysis and acyl migration. nih.govwur.nl The degradation of the 1-O-β-acyl glucuronide is monitored over several hours. nih.gov

Human Plasma and Human Serum Albumin (HSA): To better mimic in vivo conditions, stability studies are also conducted in human plasma or in buffer containing HSA. nih.gov The presence of proteins can influence the degradation rate of AGs. Some AGs have been shown to be more stable in plasma compared to buffer, while others may exhibit increased degradation or covalent binding to proteins. researchgate.net

Reactive Intermediate Trapping Studies:

To investigate the formation of reactive intermediates during AG degradation, trapping agents can be included in the incubation mixture. These agents react with electrophilic species, forming stable adducts that can be detected analytically.

Glutathione (GSH): GSH is a physiological nucleophile that can be used to trap reactive acylating species formed from AGs, potentially through transacylation reactions. nih.govresearchgate.net

Methoxylamine: This agent is used to trap reactive intermediates involved in glycation pathways. nih.gov

Analytical Techniques

The analysis of samples from these incubation studies relies on powerful analytical techniques capable of separating and quantifying the parent AG, its isomers, and the parent drug (aglycone) that is released upon hydrolysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most widely used technique for the analysis of AGs due to its high sensitivity and selectivity. wur.nlnih.gov It allows for the chromatographic separation of the 1-O-β-acyl glucuronide from its positional isomers (2-O-, 3-O-, and 4-O-acyl glucuronides). nih.gov

Method Development: A significant challenge in LC-MS/MS analysis is the development of chromatographic methods that can achieve baseline separation of the unstable 1-O-β-isomer from its more stable rearranged isomers. nih.gov

In Silico Deconjugation: For identifying unknown AGs in complex biological samples, a strategy of in silico deconjugation can be employed. This involves searching for a characteristic neutral loss of the glucuronic acid moiety (176 Da) in the MS/MS spectrum to identify potential AGs and then matching the remaining fragment spectrum to a library of known aglycones. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy offers a powerful alternative for studying AG degradation kinetics and pathways without the need for chromatographic separation. nih.gov

Pathway Delineation: 1H NMR can distinguish between the products of hydrolysis (the aglycone) and acyl migration (the rearranged isomers), providing insight into the relative contributions of these two degradation pathways. nih.govnih.gov

High-Throughput and Novel Assays

To expedite the assessment of AG reactivity in early drug discovery, several high-throughput and novel assays have been developed.

Acyl Migration-Based Assays:

A rapid in vitro assay has been developed based on determining the rate of acyl migration. nih.gov This method uses human liver microsomes to generate the AG in situ, and the migration rate is measured. A migration rate of over 20% has been suggested to indicate a higher risk of reactivity. nih.govresearchgate.net A key advantage of this approach is that it does not require the chemical synthesis of the AG standard. nih.gov

¹⁸O-Labeling Assay:

An innovative high-throughput assay utilizes ¹⁸O-labeled water to measure AG stability. The rate of ¹⁸O incorporation into the AG from the surrounding water correlates with the compound's instability. This method is compatible with high-throughput LC-MS workflows and also eliminates the need for chromatographic separation of isomers and authentic AG standards. nih.gov

Data Interpretation and Risk Assessment

The data generated from these methodological approaches, particularly the degradation half-life (t½) and the rate of acyl migration, are used to rank compounds and assess the potential risk associated with their AG metabolites. While there is no universal threshold, compounds with shorter half-lives and faster migration rates are generally considered to be more reactive and may warrant further investigation. nih.govnih.gov

Table of Methodological Approaches for Assessing Acyl Glucuronide Reactivity and Stability

| Methodological Approach | Principle | Key Parameters Measured | Typical Application | Reference |

|---|---|---|---|---|

| In Vitro Incubation in Buffer (pH 7.4) | Measures the intrinsic chemical stability of the acyl glucuronide. | Degradation half-life (t½), formation of aglycone and isomers. | Initial screening for stability and degradation pathways. | nih.govwur.nl |

| In Vitro Incubation in Plasma/HSA | Assesses stability in a more physiologically relevant matrix, including protein effects. | Degradation half-life (t½), covalent binding to proteins. | Evaluating the influence of plasma components on reactivity. | nih.govresearchgate.net |

| Reactive Intermediate Trapping | Uses trapping agents (e.g., GSH, methoxylamine) to detect reactive electrophilic species. | Formation of stable adducts. | Identifying the potential for bioactivation and covalent binding. | nih.gov |

| LC-MS/MS Analysis | Chromatographic separation and mass spectrometric detection of the acyl glucuronide and its degradation products. | Concentrations of parent acyl glucuronide, isomers, and aglycone over time. | Quantitative analysis of stability studies. | nih.govnih.gov |

| NMR Spectroscopy | Monitors the disappearance of the 1-O-β-acyl glucuronide anomeric proton and the appearance of degradation products. | Degradation rate constants for hydrolysis and acyl migration. | Detailed kinetic analysis of degradation pathways. | nih.govnih.gov |

| Acyl Migration Assay | Measures the rate of intramolecular acyl migration as an index of reactivity. | Percentage of acyl migration over a set time. | Rapid screening of compounds in early drug discovery. | nih.gov |

| ¹⁸O-Labeling Assay | Measures the rate of ¹⁸O incorporation from labeled water as a surrogate for instability. | Level of ¹⁸O incorporation. | High-throughput screening for acyl glucuronide liability. | nih.gov |

Analytical and Bioanalytical Methodologies for Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of Trandolaprilat (B1681354) Acyl-β-D-glucuronide, enabling its separation from the parent drug, trandolapril (B549266), the active metabolite, trandolaprilat, and other potential metabolites and isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of drug metabolites. For acyl glucuronides like Trandolaprilat Acyl-β-D-glucuronide, reversed-phase HPLC is commonly employed. A key challenge in the HPLC analysis of acyl glucuronides is their propensity for on-column degradation and isomerization. nih.gov To mitigate this, specific considerations in method development are crucial.

A typical HPLC method for the separation of Trandolaprilat Acyl-β-D-glucuronide would likely involve a C18 or a similar reversed-phase column. nih.govmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov To enhance the stability of the acyl glucuronide during analysis, the pH of the mobile phase is often maintained in the acidic range, for instance, by the addition of formic acid or acetic acid. researchgate.netnih.gov Gradient elution is generally preferred to achieve adequate separation from the more lipophilic parent drug and the less retained, more polar glucuronide conjugate within a reasonable run time. nih.gov

While specific validated HPLC methods for the sole quantification of Trandolaprilat Acyl-β-D-glucuronide are not extensively detailed in publicly available literature, the principles of acyl glucuronide analysis suggest that a well-developed HPLC method would be a prerequisite for its accurate determination. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Acyl Glucuronide Analysis

| Parameter | Typical Condition | Rationale for Trandolaprilat Acyl-β-D-glucuronide Analysis |

| Column | Reversed-phase C18, 2.1-4.6 mm ID, 3.5-5 µm particle size | Provides good retention and separation of moderately polar to nonpolar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate | Acidic pH stabilizes the acyl glucuronide linkage and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute analytes from the reversed-phase column. |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B | Enables separation of the polar glucuronide from the less polar parent compounds. |

| Flow Rate | 0.2-1.0 mL/min | Dependent on column dimensions to ensure optimal chromatographic efficiency. |

| Detection | UV or Mass Spectrometry | UV detection is possible, but mass spectrometry offers superior sensitivity and specificity. |

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC for the analysis of drug metabolites like Trandolaprilat Acyl-β-D-glucuronide. The benefits include higher resolution, increased sensitivity, and faster analysis times. mdpi.com These features are particularly valuable for resolving the glucuronide metabolite from potential isomers and endogenous matrix components. researchgate.net

The principles of a UPLC method for Trandolaprilat Acyl-β-D-glucuronide would be similar to those for HPLC but with adaptations for the smaller column dimensions and higher operating pressures. The shorter run times offered by UPLC can be critical in high-throughput settings, such as in pharmacokinetic studies. mdpi.comresearchgate.net The increased sensitivity of UPLC is also advantageous for detecting low concentrations of metabolites in biological samples. mdpi.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of drug metabolites. It provides not only quantitative data but also crucial structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govresearchgate.net For Trandolaprilat Acyl-β-D-glucuronide, an LC-MS/MS method would typically operate in the multiple reaction monitoring (MRM) mode. nih.gov

In the development of an LC-MS/MS assay, the precursor ion would be the protonated or deprotonated molecule of Trandolaprilat Acyl-β-D-glucuronide. A characteristic fragmentation pattern for acyl glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). nih.gov Therefore, a common MRM transition would involve monitoring the fragmentation of the precursor ion to the product ion corresponding to the aglycone, trandolaprilat. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for Trandolaprilat Acyl-β-D-glucuronide

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Precursor Ion [M+H]⁺ | ~607.2 m/z (for C₃₀H₄₂N₂O₁₁) |

| Product Ion | ~431.2 m/z (corresponding to trandolaprilat) |

| Collision Energy | Optimized for the specific transition |

The validation of such a method would need to demonstrate linearity, accuracy, precision, and specificity, in line with regulatory guidelines for bioanalytical method validation. nih.gov

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provides high-resolution accurate mass (HRAM) data, which is invaluable for the structural elucidation of unknown metabolites and for confirming the identity of known ones. researchgate.netfrontiersin.org In the context of Trandolaprilat Acyl-β-D-glucuronide, Q-TOF MS would be instrumental in confirming its elemental composition through accurate mass measurement of the precursor ion. researchgate.net

Furthermore, the MS/MS capabilities of a Q-TOF instrument allow for the detailed investigation of fragmentation pathways. nih.govresearchgate.net For Trandolaprilat Acyl-β-D-glucuronide, in addition to the characteristic neutral loss of 176 Da, other fragment ions originating from the trandolaprilat backbone could be identified, providing a comprehensive fragmentation map. researchgate.net This level of structural detail is crucial for distinguishing between isomeric metabolites. nih.gov Advanced fragmentation techniques, such as electron-activated dissociation (EAD), can be particularly useful for preserving labile functional groups and providing information-rich spectra for glucuronide conjugates. sciex.com

A significant challenge in the LC-MS analysis of acyl glucuronides is the potential for in-source conversion, where the glucuronide metabolite breaks down to the parent aglycone within the mass spectrometer's ion source. researchgate.net This can lead to an overestimation of the aglycone concentration and an underestimation of the glucuronide concentration. medpharmres.com

To address this issue, several strategies can be employed. Chromatographic separation of the acyl glucuronide from the aglycone is paramount. researchgate.net If the two compounds are chromatographically resolved, any signal detected at the retention time of the aglycone can be confidently attributed to the aglycone itself, rather than being a product of in-source conversion of the glucuronide. Optimization of the ion source parameters, such as temperature and voltages, can also help to minimize in-source fragmentation. researchgate.net The use of a stable isotope-labeled internal standard for the acyl glucuronide, if available, can also help to correct for any in-source conversion that may occur.

Sample Preparation and Derivatization Strategies

The accurate analysis of Trandolaprilat Acyl-β-D-glucuronide heavily relies on meticulous sample preparation and, in some cases, chemical derivatization to enhance its stability and detectability.

Solid-phase extraction (SPE) is a widely employed technique for the isolation and purification of analytes from complex biological matrices such as plasma and urine. For Trandolaprilat Acyl-β-D-glucuronide, a mixed-mode cation exchange SPE cartridge, such as Phenomenex Strata™-X-C, could be utilized. tandfonline.com This approach is beneficial as it can effectively separate the metabolite from endogenous interferences. The general procedure would involve conditioning the SPE cartridge, loading the acidified plasma sample, washing to remove impurities, and finally eluting the analyte with a solvent mixture, such as methanol containing a small percentage of ammonium hydroxide. tandfonline.com It is crucial to optimize the pH of the wash and elution solvents to ensure maximum recovery of the acyl glucuronide while minimizing its degradation.

Given the labile nature of acyl glucuronides, immediate stabilization of biological samples upon collection is paramount. nih.gov This often involves acidification of the matrix to a pH of around 4-5 to inhibit enzymatic and chemical hydrolysis.

Chemical derivatization can be a valuable strategy to improve the chromatographic and mass spectrometric properties of Trandolaprilat Acyl-β-D-glucuronide, as well as to differentiate it from other isomeric glucuronides.

One approach involves derivatization with hydroxylamine (B1172632) to form a stable hydroxamic acid derivative. nih.gov This reaction is specific for acyl glucuronides and can be performed directly in the biological extract, simplifying the workflow. nih.govresearchgate.net The resulting derivative can then be readily analyzed by liquid chromatography-mass spectrometry (LC-MS).

Another strategy is the methylation of the carboxylic acid group of the glucuronic acid moiety. This can reduce the polarity of the molecule and improve its chromatographic retention and ionization efficiency in the mass spectrometer.

Furthermore, specific derivatizing agents can be used to distinguish between different types of glucuronides. For instance, reagents that selectively react with hydroxyl or carboxyl groups can help confirm the acyl linkage in Trandolaprilat Acyl-β-D-glucuronide. nih.govresearchgate.net A method using thionyl chloride followed by esterification with ethanol (B145695) for carboxyl groups, and silylation with 1-(trimethylsilyl)imidazole for hydroxyl groups, has been shown to be effective in differentiating glucuronide isomers. nih.govresearchgate.net

Method Validation and Performance Metrics in Research Assays

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated in research studies.

A validated bioanalytical method must demonstrate acceptable precision, linearity, and a defined lower limit of quantification (LLOQ). Precision is typically expressed as the coefficient of variation (CV) and should be within ±15% for quality control (QC) samples and ±20% for the LLOQ. sepscience.comsepscience.com Linearity is assessed by analyzing a series of calibration standards over a defined concentration range, with the correlation coefficient (r²) ideally being ≥0.99.

The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. sepscience.comsepscience.comnih.gov For LC-MS/MS assays, the LLOQ is often determined based on a signal-to-noise ratio of at least 10:1, along with meeting the precision and accuracy criteria. sepscience.comsepscience.com

Table 1: Illustrative Method Validation Parameters for an Acyl Glucuronide Assay

| Parameter | Acceptance Criteria | Illustrative Value |

| LLOQ | CV ≤ 20% | 0.5 ng/mL |

| Linearity Range | r² ≥ 0.99 | 0.5 - 500 ng/mL |

| Intra-assay Precision | CV ≤ 15% | 2.5% - 8.7% |

| Inter-assay Precision | CV ≤ 15% | 4.1% - 9.5% |

| Accuracy | 85% - 115% of nominal | 92.3% - 108.4% |

This table presents illustrative data based on typical bioanalytical method validation guidelines and published data for similar analytes.

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, must be thoroughly investigated during method validation. This is typically done by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.

A significant challenge in the analysis of Trandolaprilat Acyl-β-D-glucuronide is the potential for interference from its own degradation. The labile acyl glucuronide can hydrolyze back to the parent drug, trandolaprilat, both in the biological matrix and during the analytical process. nih.govgrafiati.com This back-conversion can lead to an overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite. nih.gov Therefore, it is crucial to employ analytical conditions, such as low pH and temperature, that minimize this degradation. Chromatographic separation of the acyl glucuronide from the parent compound is also essential to prevent in-source fragmentation in the mass spectrometer from causing interference. nih.govgrafiati.com

The inherent instability of acyl glucuronides necessitates comprehensive stability testing under a variety of conditions that mimic sample handling and storage in a research setting. nih.govnih.govresearchgate.net This includes:

Freeze-Thaw Stability: Assessing the analyte's stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that reflects the sample processing time.

Long-Term Storage Stability: Determining stability in the frozen state over an extended period.

Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler.

Studies on other acyl glucuronides have shown significant degradation can occur within hours at room temperature in unacidified plasma. nih.gov Therefore, immediate acidification and freezing of samples are often required. nih.govresearchgate.net

Table 2: Illustrative Stability of an Acyl Glucuronide in Human Plasma

| Storage Condition | Duration | Analyte Concentration (% of Initial) |

| Room Temperature (25°C) | 4 hours | 85% |

| Refrigerated (4°C) | 24 hours | 92% |

| Frozen (-20°C) | 30 days | 98% |

| Frozen (-80°C) | 90 days | 99% |

| 3 Freeze-Thaw Cycles | - | 96% |

This table presents illustrative data based on published stability studies of acyl glucuronides.

Computational and Theoretical Studies in Glucuronide Research

Molecular Modeling for Predicting Acyl Glucuronide Reactivity and Degradation

Acyl glucuronides, including the trandolaprilat (B1681354) metabolite, are known for their chemical reactivity, which can lead to intramolecular rearrangement (acyl migration) and hydrolysis. nih.govnih.gov This reactivity is a key factor in their potential to form covalent adducts with proteins. nih.govrsc.org Molecular modeling serves as a critical tool to predict and understand these degradation pathways.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate these reactions. By calculating the activation energy for processes like intramolecular transacylation, researchers can establish a correlation with the degradation rate of the 1-β anomer, the primary form produced metabolically. rsc.org For Trandolaprilat Acyl-β-D-glucuronide, such models can predict its half-life under physiological conditions by examining the electronic and steric factors around the ester linkage. nih.govresearchgate.net Factors influencing reactivity include the electronic properties of the carbonyl carbon and the steric hindrance provided by the aglycone structure. nih.gov

Studies have shown that both electronic and steric features significantly contribute to the stability of acyl glucuronide conjugates. nih.govresearchgate.net For instance, the degradation rate can be influenced by the position of substituents on an aromatic ring within the aglycone, demonstrating that a complex interplay of factors governs the metabolite's stability. researchgate.net Predictive models built on these principles are invaluable for highlighting drug candidates whose acyl glucuronide metabolites are likely to be highly reactive. rsc.org

Table 1: Illustrative Molecular Modeling Data for Predicting Acyl Glucuronide Degradation

| Compound | Key Structural Feature | Calculated Activation Energy (kcal/mol) for Transacylation | Predicted Degradation Half-life (t½) at pH 7.4 |

| Trandolaprilat Acyl-β-D-glucuronide | α-substituted alkyl acid derivative | Moderate | Moderate |

| Arylacetic Acid Glucuronide (Example) | α-unsubstituted | Low | Short |

| Arylpropionic Acid Glucuronide (Example) | α-methyl substituted | Moderate | Intermediate |

| Benzoic Acid Glucuronide (Example) | Aromatic acid | High | Long |

In Silico Approaches for Enzyme-Substrate Docking and Specificity Prediction (e.g., Carboxylesterases)

While UDP-glucuronosyltransferases (UGTs) are responsible for the formation of Trandolaprilat Acyl-β-D-glucuronide, other enzymes, such as carboxylesterases (CEs), can play a role in its subsequent hydrolysis back to the active parent drug, trandolaprilat. nih.govnih.gov In silico docking simulations are powerful tools for predicting the interaction between a substrate, like an acyl glucuronide, and an enzyme.

These computational methods model the binding of the ligand (Trandolaprilat Acyl-β-D-glucuronide) into the active site of a target enzyme (e.g., human carboxylesterase 2, HCE2). The simulation identifies the most favorable binding poses and calculates a binding affinity score. nih.gov For hydrolysis to occur, the substrate must adopt a pose that places its ester carbonyl group in proximity to the catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate) of the enzyme. nih.gov

Docking studies can reveal whether the size and shape of the aglycone (the trandolaprilat portion) allow for optimal positioning within the enzyme's active site. Carboxylesterases show substrate preferences; for example, HCE2 generally prefers substrates with smaller acyl portions and larger alcohol moieties. nih.gov By comparing the docking of Trandolaprilat Acyl-β-D-glucuronide to known CE substrates, researchers can predict its susceptibility to enzymatic hydrolysis, which influences the systemic exposure and enterohepatic circulation of the parent drug. nih.gov

Machine Learning Applications in Predicting Chemical Stability of Pharmaceutical Compounds

The prediction of chemical stability is crucial in drug development. theviews.in Machine learning (ML) and other artificial intelligence (AI) models have emerged as transformative tools for this purpose, capable of forecasting the stability of pharmaceutical compounds like Trandolaprilat Acyl-β-D-glucuronide with high accuracy. theviews.injopir.injopir.in

In the context of Trandolaprilat Acyl-β-D-glucuronide, an ML model could be trained using data from a range of other acyl glucuronides. Input features might include the pKa of the parent carboxylic acid, molecular weight, calculated steric descriptors, and electronic properties. The model would then predict the stability (e.g., degradation half-life) of the trandolaprilat conjugate. nih.govresearchgate.net Such predictive analytics accelerate development by identifying potentially unstable metabolites early, reducing the need for extensive and time-consuming experimental studies. theviews.injopir.in

Table 2: Example Features for a Machine Learning Model Predicting Acyl Glucuronide Stability

| Feature Category | Specific Descriptor | Rationale for Inclusion |

| Physicochemical | pKa of Parent Acid | Correlates with the electrophilicity of the carbonyl carbon. |

| Structural | Molecular Weight | General descriptor of molecular size. |

| Topological | Topological Polar Surface Area (TPSA) | Relates to solubility and potential for interactions. |

| Steric | Sterimol Parameters (L, B1, B5) | Quantifies the steric bulk around the reactive ester bond. |

| Electronic | Calculated Partial Charge on Carbonyl Carbon | Directly measures the electrophilicity and susceptibility to nucleophilic attack. |

Structure-Activity Relationship (SAR) Studies to Modulate Glucuronidation Pathways

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity or metabolic fate. In the context of Trandolaprilat Acyl-β-D-glucuronide, SAR focuses on understanding how modifications to the trandolaprilat structure would affect the rate and extent of its glucuronidation by UGT enzymes. rsc.orgresearchgate.net

The goal of such studies is often to modulate metabolism, for instance, to reduce extensive clearance via glucuronidation. rsc.org Research has shown that the glucuronidation of carboxylic acids is highly dependent on the structure of the aglycone. nih.gov Key factors include the steric hindrance around the carboxylic acid group and the electronic properties of the molecule. rsc.orgresearchgate.net For example, introducing bulky substituents near the carboxylic acid can sterically hinder the approach of the UGT enzyme, thereby decreasing the rate of glucuronidation. nih.govrsc.org

By evaluating a series of structurally related analogues, researchers can build an SAR model. researchgate.net This model helps identify which parts of the molecule are sensitive to modification and how changes in lipophilicity, electronics, or sterics can alter metabolism. rsc.org For a drug like trandolapril (B549266), this knowledge could hypothetically be used to design analogues with a more favorable metabolic profile, balancing desired pharmacological activity with a reduced propensity for forming reactive acyl glucuronide metabolites.

Future Directions and Emerging Research Areas

Development of Advanced In Vitro Glucuronidation Systems for Mechanistic Studies

To better understand the formation and behavior of acyl glucuronides like Trandolaprilat (B1681354) Acyl-β-D-glucuronide, researchers are developing more sophisticated in vitro systems. These advanced models aim to provide a more accurate reflection of the complex biological environment in which glucuronidation occurs.

Historically, in vitro studies have utilized human liver microsomes and hepatocytes to investigate drug metabolism. tandfonline.com While valuable, these systems have limitations. Recent advancements focus on creating more comprehensive models. This includes the use of recombinant UDP-glucuronosyltransferase (UGT) enzymes to pinpoint the specific isoforms responsible for the glucuronidation of a particular drug. nih.gov

Furthermore, there is a growing emphasis on incorporating the influence of transport proteins into these in vitro systems. The elimination of a drug via glucuronidation is not solely dependent on the enzymatic reaction but also on the movement of the resulting glucuronide out of the cell, a process mediated by efflux transporters. nih.gov Advanced in vitro models that co-culture different cell types or use microfluidic devices are being explored to better simulate the interplay between metabolism and transport.

The inclusion of bovine serum albumin (BSA) in in vitro glucuronidation assays has also been shown to be important, particularly for acidic drugs, as it can influence the calculated intrinsic clearance. nih.gov The development of these more complex and physiologically relevant in vitro systems is crucial for conducting detailed mechanistic studies on the formation of Trandolaprilat Acyl-β-D-glucuronide and predicting its behavior in vivo.

Identification and Characterization of Novel Hydrolases Affecting Acyl Glucuronide Fate

The stability of Trandolaprilat Acyl-β-D-glucuronide in the body is not only determined by its intrinsic chemical reactivity but also by the action of various enzymes. While β-glucuronidases are known to hydrolyze the 1-O-acyl-β-D-glucuronide back to the parent drug, other hydrolases may also play a role in the degradation of this metabolite and its isomers. nih.govresearchgate.net

Research in this area involves screening various tissue preparations and recombinant enzymes to identify those with significant hydrolytic activity towards acyl glucuronides. Once identified, these enzymes are characterized in terms of their substrate specificity, kinetic parameters, and tissue distribution. This information is vital for developing a more complete picture of the metabolic fate of Trandolaprilat Acyl-β-D-glucuronide and other similar drug metabolites.

Refinement of Predictive Models for Metabolite Stability and Reactivity based on Physicochemical Properties

Given the challenges and resources required for extensive experimental studies, there is a strong interest in developing computational models to predict the stability and reactivity of acyl glucuronides. These models are based on the physicochemical properties of the parent drug and its glucuronide metabolite. nih.gov

Key physicochemical properties that influence the stability of acyl glucuronides include electronic and steric features around the carbonyl group of the acyl moiety. nih.gov The pKa of the parent carboxylic acid, for instance, provides insight into the electronic properties of the carbonyl carbon and can be correlated with the reactivity of the resulting glucuronide. nih.gov

Researchers are working to refine these predictive models by incorporating a wider range of physicochemical descriptors and utilizing advanced computational techniques. For example, quantitative structure-activity relationship (QSAR) models are being developed to establish correlations between the chemical structure and the degradation half-life of acyl glucuronides. researchgate.net Some approaches have even explored correlating the hydrolysis half-life of the more easily synthesized methyl ester derivative of a drug with the degradation half-life of its acyl glucuronide, offering a more rapid screening method. nih.gov

More sophisticated models are also being developed that use density functional theory to model the transition state of the transacylation reaction, a key degradation pathway for acyl glucuronides. rsc.org The calculated activation energy from these models has shown a strong correlation with the observed in vitro degradation rate. rsc.org The continued refinement of these predictive models will enable the early identification of drug candidates that may form highly reactive or unstable acyl glucuronide metabolites.

Table 1: Physicochemical Properties Influencing Acyl Glucuronide Stability

| Physicochemical Property | Influence on Stability and Reactivity |

| Electronic Effects | The electron-withdrawing or -donating nature of substituents near the carboxylic acid group affects the electrophilicity of the carbonyl carbon, influencing susceptibility to nucleophilic attack and hydrolysis. |

| Steric Hindrance | Bulky groups near the carboxylic acid can shield the carbonyl carbon from attack by water or enzymes, thereby increasing the stability of the acyl glucuronide. |

| pKa of Parent Acid | The acidity of the parent drug can be an indicator of the electronic environment of the carbonyl group and has been correlated with the reactivity of the corresponding acyl glucuronide. nih.gov |

| Lipophilicity | This property can influence the interaction of the drug with metabolizing enzymes and transport proteins, indirectly affecting the formation and clearance of the glucuronide. monash.edu |

| Hydrogen Bonding Capacity | The ability to form hydrogen bonds can impact the interaction with enzymes and the solvation of the molecule, potentially affecting its reactivity. jbino.com |

Rational Design Principles for Modulating Glucuronide Formation and Reactivity in Drug Discovery

The insights gained from advanced in vitro systems, the characterization of hydrolases, and predictive modeling are being integrated into rational drug design strategies. The goal is to prospectively design drug candidates with a more favorable metabolic profile, including controlled glucuronide formation and reactivity.

Medicinal chemists can modulate the physicochemical properties of a drug molecule to influence its susceptibility to glucuronidation and the stability of the resulting metabolite. For example, introducing steric bulk near the carboxylic acid group can hinder the approach of the UGT enzyme, thereby reducing the rate of glucuronidation. nih.gov Similarly, modifying the electronic properties of the molecule can alter the reactivity of the acyl glucuronide that is formed.

Another strategy involves blocking the site of metabolism. By making chemical modifications at the position where glucuronidation occurs, it is possible to prevent the formation of the acyl glucuronide altogether. However, this must be done carefully to avoid negatively impacting the pharmacological activity of the drug.

The development of these rational design principles allows for the proactive mitigation of potential risks associated with reactive metabolites early in the drug discovery process. By considering metabolic fate as a key design parameter, researchers can optimize not only the efficacy and safety of new drug candidates but also their pharmacokinetic properties.

Q & A

Q. What are the key challenges in synthesizing and characterizing Trandolaprilat Acyl-β-D-glucuronide for analytical studies?

Synthesis requires precise enzymatic or chemical glucuronidation of Trandolaprilat under controlled pH and temperature to avoid isomerization or hydrolysis. Characterization involves LC-MS/MS for structural confirmation, with attention to acyl migration artifacts (common in acyl glucuronides). Purity assessment should use orthogonal methods: reversed-phase HPLC for separation and NMR to confirm β-D-glucuronide linkage. Reference standards must be stored at -80°C in anhydrous conditions to prevent degradation .

Q. How should researchers address the instability of Trandolaprilat Acyl-β-D-glucuronide during sample preparation?

Instability arises from pH-dependent hydrolysis and intramolecular acyl migration. To mitigate:

- Use ice-cold solvents and maintain pH ≤ 4 during extraction to stabilize the glucuronide.

- Immediate derivatization (e.g., methyl ester formation) can lock the structure.

- Validate stability under storage conditions (e.g., -80°C with desiccants) using spike-and-recovery experiments in plasma/serum matrices .

Q. What analytical methods are recommended for quantifying Trandolaprilat Acyl-β-D-glucuronide in biological matrices?

LC-MS/MS with a C18 column (e.g., ChromXP C18-CL) and gradient elution (0.1% formic acid/acetonitrile) provides optimal resolution. Key parameters:

- Ionization : ESI-positive mode for glucuronide detection.

- Internal Standards : Isotope-labeled analogs (e.g., Trandolaprilat-phenyl-d5) correct for matrix effects.

- LLOQ : 10 pg/ml achievable with solid-phase extraction (Oasis HLB columns) and high-sensitivity MS detectors (e.g., Sciex TripleTOF 5600) .

Advanced Research Questions

Q. How does the CES1 G143E polymorphism influence the pharmacokinetics of Trandolaprilat Acyl-β-D-glucuronide in vivo?

In vitro, CES1 G143E reduces Trandolaprilat formation by 58% (p=0.0015) due to impaired prodrug activation. However, in vivo studies show no significant PK differences (Cmax: 20% lower in carriers, p>0.05), likely due to compensatory hepatic pathways or extrahepatic metabolism. Researchers should:

- Use human liver S9 fractions from genotyped donors to model variant effects.

- Incorporate population PK models to account for interindividual variability (CV%: 30–65%) .

Q. What experimental strategies reconcile discrepancies between in vitro toxicity assays and clinical observations for acyl glucuronides?

Acyl glucuronides exhibit in vitro toxicity via protein adduct formation (e.g., albumin modification), but in vivo toxicity is rarely observed. To address this:

- Adduct Detection : Use Western blotting with anti-glucuronide antibodies or LC-MS/MS proteomics.

- Immune Response Models : Co-culture adduct-treated dendritic cells with T-cells to assess antigenicity.

- Species Differences : Compare human hepatocyte assays with rodent models, noting interspecies variability in UDP-glucuronosyltransferase (UGT) expression .

Q. How can researchers optimize bioanalytical workflows to distinguish Trandolaprilat Acyl-β-D-glucuronide from its isomers?

Acyl migration generates α/β anomers and positional isomers (1-, 2-, 3-, 4-O-glucuronides). Mitigation steps:

- Chromatographic Separation : Use HILIC columns or ion-pairing agents (e.g., tetrabutylammonium) to resolve isomers.

- Stable Isotope Tracing : Incubate with deuterated glucuronic acid to track migration kinetics.

- Kinetic Studies : Monitor isomerization rates at physiological pH (7.4) and 37°C to model instability .

Q. What role does Trandolaprilat Acyl-β-D-glucuronide play in drug-drug interaction (DDI) studies?

As a UGT substrate, it competes with co-administered UGT inhibitors (e.g., probenecid). Key considerations:

- Enzyme Mapping : Identify specific UGT isoforms (e.g., UGT1A3, UGT2B7) using recombinant enzyme assays.

- PBPK Modeling : Simulate DDIs by integrating Km and Vmax values from human liver microsomes.

- Clinical Correlation : Measure glucuronide plasma AUC ratios in presence/absence of inhibitors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.